molecular formula C11H16N2O4 B8036970 tert-butyl 1-(2-methoxy-2-oxoethyl)-1H-pyrazole-5-carboxylate

tert-butyl 1-(2-methoxy-2-oxoethyl)-1H-pyrazole-5-carboxylate

Cat. No.: B8036970
M. Wt: 240.26 g/mol
InChI Key: AVOWJCMMIFVWDC-UHFFFAOYSA-N
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Description

tert-butyl 1-(2-methoxy-2-oxoethyl)-1H-pyrazole-5-carboxylate: is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound features a tert-butyl ester group and a methoxy-oxoethyl substituent, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 1-(2-methoxy-2-oxoethyl)-1H-pyrazole-5-carboxylate typically involves the reaction of 1H-pyrazole-5-carboxylic acid with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with 2-methoxy-2-oxoethyl chloride to yield the final product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-butyl 1-(2-methoxy-2-oxoethyl)-1H-pyrazole-5-carboxylate can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted pyrazoles depending on the nucleophile used.

Scientific Research Applications

Chemistry: tert-butyl 1-(2-methoxy-2-oxoethyl)-1H-pyrazole-5-carboxylate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the construction of heterocyclic compounds and pharmaceuticals.

Biology: In biological research, this compound is used to study enzyme interactions and as a ligand in binding studies. Its structural features make it a useful tool in probing the active sites of enzymes.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of anti-inflammatory and anti-cancer agents. Its pyrazole core is a common motif in many bioactive molecules.

Industry: In the industrial sector, this compound is used in the production of agrochemicals and specialty chemicals. Its stability and reactivity make it suitable for various chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 1-(2-methoxy-2-oxoethyl)-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context. Its methoxy-oxoethyl group can form hydrogen bonds and electrostatic interactions with the active site of enzymes, modulating their activity.

Comparison with Similar Compounds

  • tert-butyl 1-(2-hydroxy-2-oxoethyl)-1H-pyrazole-5-carboxylate
  • tert-butyl 1-(2-chloro-2-oxoethyl)-1H-pyrazole-5-carboxylate
  • tert-butyl 1-(2-amino-2-oxoethyl)-1H-pyrazole-5-carboxylate

Comparison:

  • tert-butyl 1-(2-hydroxy-2-oxoethyl)-1H-pyrazole-5-carboxylate has a hydroxyl group instead of a methoxy group, making it more hydrophilic and reactive in certain conditions.
  • tert-butyl 1-(2-chloro-2-oxoethyl)-1H-pyrazole-5-carboxylate contains a chloro group, which can undergo different substitution reactions compared to the methoxy group.
  • tert-butyl 1-(2-amino-2-oxoethyl)-1H-pyrazole-5-carboxylate features an amino group, which can participate in additional hydrogen bonding and nucleophilic reactions.

The uniqueness of tert-butyl 1-(2-methoxy-2-oxoethyl)-1H-pyrazole-5-carboxylate lies in its balance of hydrophobic and hydrophilic properties, making it versatile for various applications in chemistry and biology.

Properties

IUPAC Name

tert-butyl 2-(2-methoxy-2-oxoethyl)pyrazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O4/c1-11(2,3)17-10(15)8-5-6-12-13(8)7-9(14)16-4/h5-6H,7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVOWJCMMIFVWDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CC=NN1CC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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